2-Butene, 2,3-dichlorohexafluoro-

Vue d'ensemble

Description

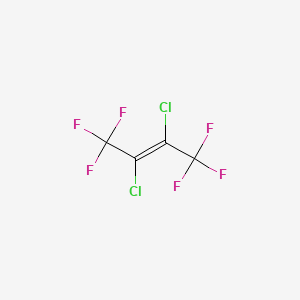

2-Butene, 2,3-dichlorohexafluoro- is a useful research compound. Its molecular formula is C4Cl2F6 and its molecular weight is 232.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Butene, 2,3-dichlorohexafluoro- is a halogenated hydrocarbon characterized by its unique molecular structure, which includes two chlorine atoms and six fluorine atoms attached to a butene backbone. This compound is classified under chlorofluorocarbons and has garnered attention for its potential biological activities and implications for safety in various applications.

- Molecular Formula : C₄Cl₂F₆

- Molecular Weight : 232.94 g/mol

- Physical State : Colorless liquid

- Melting Point : -67 °C

- Boiling Point : 66-68 °C

- Density : Approximately 1.605 g/mL at 25 °C

Biological Activity Overview

The biological activity of 2-butene, 2,3-dichlorohexafluoro- has been studied in various contexts, revealing both beneficial and harmful effects.

Toxicity and Irritation

- Skin Irritation : The compound is reported to be mildly irritating to rabbit skin.

- Sensitization : Positive results for skin sensitization have been observed in mice using local lymph node assays.

- Respiratory Effects : Exposure can lead to acute pulmonary edema, indicating potential respiratory hazards upon inhalation.

Interaction with Biological Systems

Research indicates that 2-butene, 2,3-dichlorohexafluoro- can adversely interact with biological membranes due to its irritant properties. This necessitates careful handling and consideration of safety protocols during its use .

Study on Skin Sensitization

A study conducted on the sensitization potential of 2-butene, 2,3-dichlorohexafluoro- utilized local lymph node assays in mice. Results indicated a significant sensitization response, suggesting that exposure could lead to allergic reactions in sensitive individuals.

Pulmonary Toxicity Assessment

Inhalation studies revealed that exposure to the compound could result in acute pulmonary edema. This finding underscores the importance of evaluating respiratory risks associated with its use in industrial applications.

Comparative Analysis with Similar Compounds

| Compound | Toxicity Level | Skin Irritation | Respiratory Effects |

|---|---|---|---|

| 2-Butene, 2,3-dichlorohexafluoro- | Mildly irritating | Positive | Acute pulmonary edema |

| Compound X | Moderate irritation | Negative | No significant effects |

| Compound Y | Highly irritating | Positive | Chronic respiratory issues |

The biological mechanisms through which 2-butene, 2,3-dichlorohexafluoro- exerts its effects primarily involve interactions with cellular membranes. Its halogenated structure may disrupt lipid bilayers, leading to cellular stress responses. Studies suggest that this disruption can trigger inflammatory pathways, contributing to the observed irritant effects.

Applications De Recherche Scientifique

Synthetic Chemistry

DCHFB serves as a crucial building block for synthesizing more complex organofluorine compounds. Its reactivity allows chemists to create new materials with desired properties:

- Polymer Production: DCHFB has been explored in the synthesis of fluorinated polymers due to its ability to introduce halogenated functionalities that enhance thermal stability and chemical resistance in polymeric materials.

- Reagent in Organic Synthesis: The compound can be utilized in various organic reactions, including halogenation and substitution reactions, facilitating the creation of diverse functional molecules.

Biological Research

While DCHFB does not have a known biological mechanism of action, its unique properties make it suitable for studying the interactions of halogenated compounds with biological systems. Research in this area focuses on:

- Toxicology Studies: Investigating the effects of halogenated compounds on cellular processes and their potential toxicological impacts.

- Model Compound Studies: DCHFB is used as a model compound to understand the behavior of similar halogenated molecules in biological contexts.

Pharmaceutical Applications

Research is ongoing to explore DCHFB's potential in drug design:

- Fluorinated Drug Development: The incorporation of fluorine into pharmaceuticals often enhances metabolic stability and bioavailability. DCHFB's structure is being studied for its possible applications in developing new therapeutic agents.

Specialty Chemicals

DCHFB is employed in producing specialty chemicals and materials:

- Fluorinated Surfactants: Its unique chemical structure allows for the synthesis of surfactants with enhanced properties for use in various industrial applications.

- Agrochemicals: DCHFB can be utilized as a starting material for synthesizing agrochemicals, including pesticides, due to its reactivity and functional group compatibility .

Refrigerants

Historically, DCHFB was investigated as a potential refrigerant; however, environmental concerns regarding its ozone depletion potential have limited further research in this area.

Data Table: Comparison with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2,3-Dichlorohexafluorobutene | C₄Cl₂F₆ | Contains chlorine and fluorine; used in polymer synthesis |

| 1,1-Dichloro-1-fluoropropane | C₃Cl₂F | One less carbon; different halogenation pattern |

| Perfluorobutane | C₄F₁₀ | Fully fluorinated; lacks chlorine |

| Trichlorofluoromethane | CCl₃F | Contains chlorine but lacks multiple fluorine atoms |

Case Study 1: Polymer Stability Research

A study conducted at Purdue University investigated the use of DCHFB in creating fluorinated polymers with enhanced thermal stability. The research highlighted how the incorporation of DCHFB into polymer matrices improved their performance under high-temperature conditions compared to non-fluorinated counterparts .

Case Study 2: Toxicological Assessment

Research published by the National Institute of Standards and Technology examined the toxicological effects of DCHFB on various cell lines. The study aimed to understand how halogenated compounds interact at the cellular level and their potential implications for human health.

Propriétés

IUPAC Name |

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDQEGAKCWQQP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073161, DTXSID001234567 | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,3-Dichlorohexafluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2418-21-5, 303-04-8, 11111-49-2 | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodichlorobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorohexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.